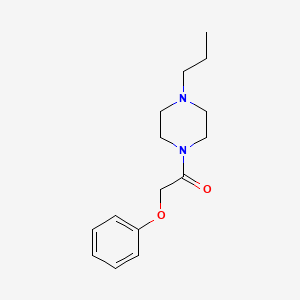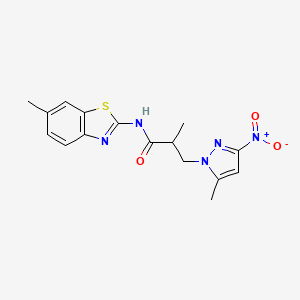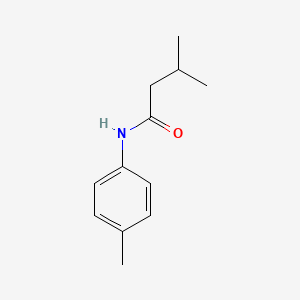
2-Phenoxy-1-(4-propylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(4-propylpiperazin-1-yl)ethanone typically involves the reaction of phenoxyacetyl chloride with 4-propylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve phenoxyacetyl chloride in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-propylpiperazine to the reaction mixture while maintaining the temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve further optimization of reaction conditions to minimize by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-propylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenoxyacetic acid or phenoxyacetone.
Reduction: Formation of 2-phenoxy-1-(4-propylpiperazin-1-yl)ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Phenoxy-1-(4-propylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-propylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxy-1-(4-methylpiperazin-1-yl)ethanone
- 2-Phenoxy-1-(4-ethylpiperazin-1-yl)ethanone
- 2-Phenoxy-1-(4-isopropylpiperazin-1-yl)ethanone
Uniqueness
2-Phenoxy-1-(4-propylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and reactivity. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted piperazines, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-phenoxy-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H22N2O2/c1-2-8-16-9-11-17(12-10-16)15(18)13-19-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
InChI Key |
RBJYCWHJHROJGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10966398.png)

![N-(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10966414.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10966416.png)
![N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10966419.png)

![3-benzyl-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10966444.png)
![1-(3,4-Dimethoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966451.png)
![1-(2,4-Difluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10966464.png)
![Methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}thiophene-2-carboxylate](/img/structure/B10966488.png)

methanone](/img/structure/B10966502.png)
![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10966508.png)
